5,5'''-Didecyl-2,2':5',2'':5'',2'''-quaterthiophene
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Overview
Description
5,5'''-Didecyl-2,2':5',2'':5'',2'''-quaterthiophene is a useful research compound. Its molecular formula is C36H50S4 and its molecular weight is 611.04. The purity is usually 95%.
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Scientific Research Applications
Electron Mobility in Field-Effect Transistors
5,5'''-Didecyl-2,2':5',2'':5'',2'''-quaterthiophene and related compounds have been explored for their potential in field-effect transistors (FETs). Studies reveal high electron mobilities and significant Ion:Ioff current ratios in such devices, marking them as promising materials for electronic applications. For instance, specific derivatives exhibit electron mobilities up to approximately 0.51 and 0.25 cm²/Vs, respectively, in vapor-deposited and solution-cast films (Letizia et al., 2005), (Yoon et al., 2005).
Thermochromic Properties
Research has also highlighted the thermochromic properties of substituted oligothiophenes like this compound. These properties, characterized by temperature-dependent color changes, are attributed to conformational changes in the molecules. Such attributes could be valuable in developing temperature-sensitive materials (Dicesare et al., 1998).
Polymer Synthesis and Characterization
The synthesis and characterization of polymers based on quaterthiophene derivatives have been a subject of study. For example, polymers like poly(3,3'''-didodecyl-2,2':5',2'':5'',2'''-quaterthiophene) have been synthesized, offering insights into their structural and thermal properties, which are crucial for applications in materials science (Bura et al., 2015).
Organic-Inorganic Perovskites
Quaterthiophene derivatives have been incorporated within organic-inorganic perovskite structures, influencing their optical properties. This integration is particularly interesting for the development of new materials with unique photoelectric properties (Mitzi et al., 1999).
Mechanism of Action
Target of Action
The primary target of 5,5’‘’-Didecyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene is the organic field-effect transistors (OFETs). This compound is a p-type organic semiconductor and is used in the fabrication and evaluation of OFETs .
Mode of Action
5,5’‘’-Didecyl-2,2’5’,2’‘5’‘,2’‘’-quaterthiophene: interacts with its targets by acting as an active layer in semiconductors . It is a semiconducting oligomer and can be used as a monomer to prepare poly (3,3′′′-dialkyl-quaterthiophene) polymers (PQTs) .
Biochemical Pathways
The biochemical pathways affected by 5,5’‘’-Didecyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene are primarily related to the operation of organic field-effect transistors (OFETs). The compound’s interaction with these pathways results in changes in the electrical properties of the OFETs .
Pharmacokinetics
The ADME properties of 5,5’‘’-Didecyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene Its physical properties such as its solid state at 20 degrees celsius and its molecular weight of 611.04 may influence its bioavailability if it were to be studied in a biological context.
Result of Action
The molecular and cellular effects of 5,5’‘’-Didecyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene ’s action are observed in the performance of the OFETs. The compound’s interaction with the OFETs results in changes in the electrical properties of the transistors .
Action Environment
The action, efficacy, and stability of 5,5’‘’-Didecyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene can be influenced by environmental factors such as temperature and humidity. For instance, the storage conditions of the compound are frequently reviewed to optimize them . The compound’s solid state at 20 degrees Celsius suggests that it may have different properties at other temperatures.
Properties
IUPAC Name |
2-decyl-5-[5-[5-(5-decylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H50S4/c1-3-5-7-9-11-13-15-17-19-29-21-23-31(37-29)33-25-27-35(39-33)36-28-26-34(40-36)32-24-22-30(38-32)20-18-16-14-12-10-8-6-4-2/h21-28H,3-20H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYCHXHNXTBDCNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC1=CC=C(S1)C2=CC=C(S2)C3=CC=C(S3)C4=CC=C(S4)CCCCCCCCCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H50S4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
611.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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